molecular formula C6H12N2O B13283838 3-cyclopropyl-N'-hydroxypropanimidamide

3-cyclopropyl-N'-hydroxypropanimidamide

Cat. No.: B13283838
M. Wt: 128.17 g/mol
InChI Key: MRANZJUNWABQBF-UHFFFAOYSA-N
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Description

3-cyclopropyl-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C₆H₁₂N₂O It is characterized by the presence of a cyclopropyl group attached to a hydroxypropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N’-hydroxypropanimidamide typically involves the reaction of cyclopropylamine with a suitable precursor, such as a nitrile or an ester, under specific conditions. One common method involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired compound . The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require elevated temperatures and pressures to achieve optimal yields.

Industrial Production Methods

Industrial production of 3-cyclopropyl-N’-hydroxypropanimidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines .

Scientific Research Applications

3-cyclopropyl-N’-hydroxypropanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity and selectivity for target sites. The hydroxypropanimidamide moiety may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N’-hydroxypropanimidamide is unique due to its specific combination of a cyclopropyl group and a hydroxypropanimidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-cyclopropyl-N'-hydroxypropanimidamide

InChI

InChI=1S/C6H12N2O/c7-6(8-9)4-3-5-1-2-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

MRANZJUNWABQBF-UHFFFAOYSA-N

Isomeric SMILES

C1CC1CC/C(=N/O)/N

Canonical SMILES

C1CC1CCC(=NO)N

Origin of Product

United States

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